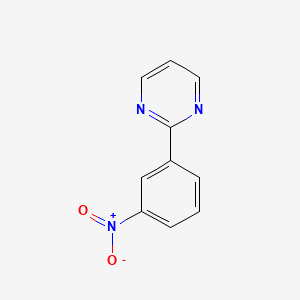
2-(3-Nitrophenyl)pyrimidine
Übersicht
Beschreibung
2-(3-Nitrophenyl)pyrimidine is a chemical compound with the molecular formula C10H7N3O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of 2-(3-Nitrophenyl)pyrimidine involves several stages. One method involves the reaction of 3-nitrobenzamidine hydrochloride with potassium hydroxide in dichloromethane and water . Another stage involves the reaction of the resulting compound with 1,2,3-triazine in acetonitrile at 60°C for 5 hours .Wissenschaftliche Forschungsanwendungen
- Pyrimidines display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
- The methods of application or experimental procedures for these studies often involve in vitro and in vivo models of inflammation .
- The outcomes of these studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Pyrimidine derivatives have been reported to have anticancer activity . They have been designed and synthesized as potential innovative anticancer agents .
- The methods of application often involve in vitro cytotoxic activities against various types of tumors .
- The outcomes of these studies reveal that certain pyrimidine derivatives induce a significant decrease in cell viability in all the tested tumor cell lines .
- Pyrimidine derivatives have been studied as potential chemotherapeutic agents . They have been designed and synthesized as inhibitors of certain proteins involved in cancer pathogenesis .
- The methods of application often involve in vitro studies on cancer cell lines .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent inhibitory activity against these proteins .
- Pyrimidine derivatives have been studied as potential inhibitors of mitotic kinesin . They have been designed and synthesized as inhibitors of this protein involved in cell division .
- The methods of application often involve in vitro studies on cell lines .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent inhibitory activity against this protein .
- Pyrimidine derivatives display a range of pharmacological effects including antioxidants . They have been studied for their potential to reduce the risk of chronic diseases by diminishing oxidative damage .
- The methods of application or experimental procedures for these studies often involve in vitro and in vivo models of oxidative stress .
- The outcomes of these studies reveal that certain pyrimidine derivatives exhibit potent antioxidant effects .
- Pyrimidine derivatives have been studied for their potential antibacterial activity . They have been designed and synthesized as potential antibacterial agents .
- The methods of application often involve in vitro studies on various bacterial strains .
- The outcomes of these studies reveal that certain pyrimidine derivatives show good antibacterial activity against the tested microorganisms .
Anti-inflammatory Applications
Anticancer Applications
Chemotherapeutic Applications
Mitotic Kinesin Inhibitor Applications
Antioxidant Applications
Antibacterial Applications
- Pyrimidine derivatives have been studied for their potential antihypertensive effects . They are believed to inhibit the overactivation of the Renin-angiotensin system, which is a primary cause of hypertension .
- The methods of application often involve in vitro and in vivo studies on models of hypertension .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent antihypertensive activity .
- Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .
- The methods of application often involve in vitro and in vivo studies on models of AIDS .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent activity against AIDS .
- Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds .
- The methods of application often involve chemical reactions in the lab .
- The outcomes of these studies reveal that certain pyrimidine derivatives can be used to synthesize a wide variety of heterocyclic compounds .
- For instance, a compound with a benzo[d]-[1,3]-dioxole group was found to have potent antimicrobial activity .
- The methods of application often involve in vitro studies on various microbial strains .
- The outcomes of these studies reveal that certain pyrimidine derivatives show good antimicrobial activity against the tested microorganisms .
Antihypertensive Applications
Chemotherapy of AIDS
Synthesis of Heterocyclic Compounds
Antimicrobial Applications
- Pyrimidine derivatives have been studied for their potential antiviral effects . They are believed to inhibit the replication of certain viruses .
- The methods of application often involve in vitro and in vivo studies on models of viral infections .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent antiviral activity .
- Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .
- The methods of application often involve in vitro and in vivo studies on models of AIDS .
- The outcomes of these studies reveal that certain pyrimidine derivatives show potent activity against AIDS .
- Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds .
- The methods of application often involve chemical reactions in the lab .
- The outcomes of these studies reveal that certain pyrimidine derivatives can be used to synthesize a wide variety of heterocyclic compounds .
- For instance, a compound with a benzo[d]-[1,3]-dioxole group was found to have potent antimicrobial activity .
- The methods of application often involve in vitro studies on various microbial strains .
- The outcomes of these studies reveal that certain pyrimidine derivatives show good antimicrobial activity against the tested microorganisms .
Antiviral Applications
Chemotherapy of AIDS
Synthesis of Heterocyclic Compounds
Antimicrobial Applications
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-nitrophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-13(15)9-4-1-3-8(7-9)10-11-5-2-6-12-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKRCJBHJYYSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)pyrimidine | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((2-(2-(butylamino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2422317.png)
![6-Benzyl-2-[(3-methoxyphenyl)methylsulfanyl]-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B2422319.png)
![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2422320.png)
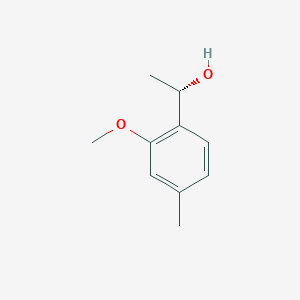
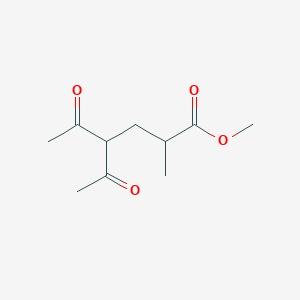
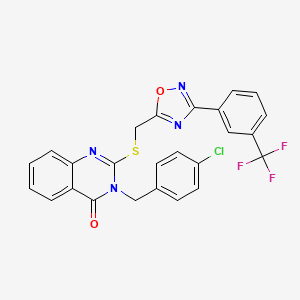
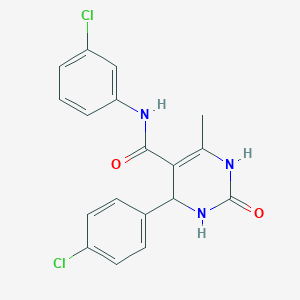
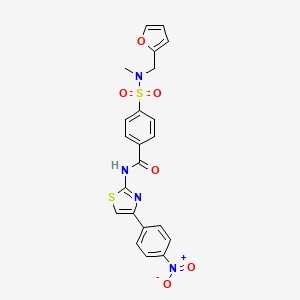
![N-(2-methoxyphenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2422329.png)
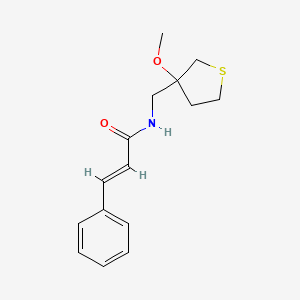
![2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)
![1-(4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea](/img/structure/B2422333.png)
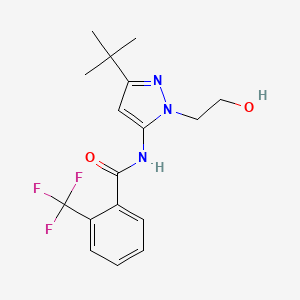
![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)